molecular formula C15H16F17NO4S B13412561 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide CAS No. 68958-61-2

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

Cat. No.: B13412561
CAS No.: 68958-61-2
M. Wt: 629.3 g/mol
InChI Key: KZSBXFKHBIBCNS-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a poly(oxy-1,2-ethanediyl) backbone with functional groups that include ethyl, heptadecafluorooctyl, sulfonyl, and methoxy groups. The presence of fluorinated chains imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- involves several steps The primary synthetic route includes the polymerization of ethylene oxide to form the poly(oxy-1,2-ethanediyl) backboneIndustrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is primarily based on its ability to interact with various molecular targets through hydrophobic and electrostatic interactions. The fluorinated chains provide a hydrophobic surface, while the sulfonyl groups can engage in electrostatic interactions with other molecules. These interactions are crucial in applications such as surfactants and emulsifiers, where the compound stabilizes interfaces between different phases .

Comparison with Similar Compounds

Properties

CAS No.

68958-61-2

Molecular Formula

C15H16F17NO4S

Molecular Weight

629.3 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

InChI

InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3

InChI Key

KZSBXFKHBIBCNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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